molecular formula C9H10O3 B13157846 1-(2,4-Dihydroxyphenyl)propan-2-one

1-(2,4-Dihydroxyphenyl)propan-2-one

Cat. No.: B13157846
M. Wt: 166.17 g/mol
InChI Key: IPCCMFJGZNDBQR-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of propiophenone and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dihydroxyacetophenone with propionaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Methyl iodide, sodium hydroxide

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Methylated phenols

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(2,4-Dihydroxyphenyl)propan-2-one, commonly known as a hydroxylated chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups on a phenyl ring and a ketone functional group. Its molecular formula is C15H14O3C_{15}H_{14}O_3, and it exhibits properties typical of polyphenolic compounds, including antioxidant and anti-inflammatory activities.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound possesses potent antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in various cell lines, suggesting potential applications in preventing oxidative damage-related diseases .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study utilizing differentiated Caco-2 monolayers demonstrated that treatment with extracts containing this compound significantly reduced inflammation induced by TNF-α . This suggests its potential role in managing inflammatory disorders.

3. Anticancer Properties

This compound has garnered attention for its anticancer effects. It has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting the expression of anti-apoptotic proteins like Bcl-2 . For instance, studies on tumor cells treated with this compound showed G2/M cell cycle arrest, similar to known chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : By inhibiting nuclear factor-kappa B (NF-κB) signaling pathways, the compound reduces the expression of inflammatory mediators.
  • Apoptotic Induction : The compound promotes apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspases .

Case Study 1: Antioxidant Activity in Human Cells

A study conducted on human fibroblast cells treated with this compound showed a significant reduction in oxidative stress markers after exposure to hydrogen peroxide. The results indicated that the compound effectively mitigated ROS levels and protected cellular integrity.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a mouse model of colitis, administration of this compound resulted in decreased levels of inflammatory cytokines and improved histological scores compared to controls. This suggests its potential use as a therapeutic agent in inflammatory bowel diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(3,5-Dihydroxyphenyl)propan-2-oneLacks chloro groupDifferent reactivity
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-oneHydroxyl groups at different positionsVarying biological activity
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-oneDifferent positioning of hydroxyl groupsDistinct reactivity profile

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds, contributing to its diverse biological activities.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5,11-12H,4H2,1H3

InChI Key

IPCCMFJGZNDBQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)O)O

Origin of Product

United States

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